
2-Propenoic acid, 3-(3-iodophenyl)-
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Overview
Description
. This compound features a propenoic acid group attached to a phenyl ring substituted with an iodine atom at the 3-position. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Halogenation: Starting from propenoic acid, the compound can be synthesized by halogenation using iodine in the presence of a suitable catalyst.
Friedel-Crafts Acylation: This method involves the acylation of benzene with propenoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions, where propenoic acid is reacted with iodine under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Propenoic acid, 3-(3-iodophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the iodine atom to hydrogen, resulting in the formation of different derivatives.
Substitution: Substitution reactions can replace the iodine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
2-Propenoic acid, 3-(3-iodophenyl)- is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to understand the role of iodine-containing compounds in biological systems.
Medicine: It is investigated for its potential therapeutic properties, including its use as an anti-inflammatory agent.
Industry: The compound is utilized in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Propenoic acid, 3-(3-iodophenyl)- exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation and other physiological processes.
Comparison with Similar Compounds
2-Propenoic acid, 3-(2-iodophenyl)-: This compound differs by the position of the iodine atom on the phenyl ring.
3-(3-iodophenyl)propionic acid: This compound has a propionic acid group instead of a propenoic acid group.
Uniqueness: 2-Propenoic acid, 3-(3-iodophenyl)- is unique due to its specific structural features, which influence its reactivity and applications in scientific research and industry.
Biological Activity
2-Propenoic acid, 3-(3-iodophenyl)-, also known as 3-(3-iodophenyl)propanoic acid, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C9H9IO2
- Molecular Weight : 248.07 g/mol
- CAS Number : 3870221
Biological Activity Overview
The biological activities of 2-Propenoic acid, 3-(3-iodophenyl)- have been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent. The presence of the iodine atom in its structure is believed to enhance its biological efficacy.
Antimicrobial Activity
Research indicates that derivatives of 2-propenoic acid exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with essential metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2-Propenoic acid, 3-(3-iodophenyl)- | Staphylococcus aureus | 32 µg/mL |
Tridecyl acrylate | Escherichia coli | 16 µg/mL |
Isosafrole | Pseudomonas aeruginosa | 8 µg/mL |
Anticancer Properties
Recent studies have demonstrated the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Case Study: Apoptotic Mechanism in Cancer Cells
A study conducted on human breast cancer cell lines revealed that treatment with 2-Propenoic acid, 3-(3-iodophenyl)- resulted in:
- Increased expression of pro-apoptotic proteins.
- Decreased expression of anti-apoptotic proteins.
- Induction of cell cycle arrest at the G1 phase.
The exact mechanism by which 2-Propenoic acid, 3-(3-iodophenyl)- exerts its biological effects is still under investigation. However, it is hypothesized that:
- Iodine Substitution : The iodine atom may enhance electron density and facilitate interactions with biological targets.
- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cells, leading to apoptosis.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cancer progression.
Toxicity and Safety Profile
While the biological activities are promising, it is essential to consider the toxicity associated with this compound. Studies indicate:
- Acute Toxicity : Classified as harmful if swallowed (H302).
- Skin Irritation : Causes skin irritation (H315).
Table 2: Toxicity Profile
Endpoint | Result |
---|---|
Acute Toxicity (oral) | Harmful (H302) |
Skin Irritation | Causes irritation (H315) |
Properties
IUPAC Name |
3-(3-iodophenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOFQTFBKOHMCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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